

Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: 6-Bromoquinoline

Cat. No.: B019933

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Abstract

This document provides a comprehensive protocol for the synthesis of 6-bromo-5-nitroquinoline, a key intermediate in the development of pharmacologically active compounds. The synthesis involves the regioselective nitration of **6-bromoquinoline**. This application note is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. It includes a detailed experimental procedure, characterization data, and a visual representation of the workflow to ensure reproducibility and clarity.

Introduction

Quinoline and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The functionalization of the quinoline ring is a critical strategy in medicinal chemistry to modulate the therapeutic properties of these compounds. Specifically, 6-bromo-5-nitroquinoline serves as a valuable precursor for the synthesis of more complex molecules through nucleophilic aromatic substitution (S_NAr) of the bromine atom, which is activated by the adjacent electron-withdrawing nitro group.^{[1][2]} This protocol details a reliable method for the preparation of 6-bromo-5-nitroquinoline via the direct nitration of **6-bromoquinoline**.

Reaction Scheme

The synthesis proceeds via the electrophilic nitration of **6-bromoquinoline** using a nitrating mixture of concentrated sulfuric acid and nitric acid.

Caption: Overall reaction for the synthesis of 6-bromo-5-nitroquinoline.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of 6-bromo-5-nitroquinoline.

Parameter	Value	Reference
Starting Material	6-Bromoquinoline	[1][2]
Molecular Formula	C ₉ H ₆ BrN	
Molecular Weight	208.06 g/mol	
Product	6-Bromo-5-nitroquinoline	[1][2]
Molecular Formula	C ₉ H ₅ BrN ₂ O ₂	[1][3]
Molecular Weight	253.05 g/mol	[3]
Yield	Quantitative (approximately 98-100%)	[1][2]
Appearance	Yellow solid	[2]
Melting Point	95-97 °C	[2]

Characterization Data

Analysis Type	Data	Reference
¹³ C NMR (125 MHz, CDCl ₃)	δC 152.1, 146.6, 133.3, 132.9, 129.8, 123.8, 123.4, 121.4, 112.2	[1][2]
Elemental Analysis	Calculated for C ₉ H ₅ BrN ₂ O ₂ : C, 42.72%; H, 1.99%; N, 11.07%. Found: C, 42.54%; H, 2.03%; N, 11.12%	[1][2]

Experimental Protocol

This protocol is based on the procedure described by Çakmak, O. et al.[1][2]

Materials:

- **6-Bromoquinoline** (0.190 g, 0.932 mmol)
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)
- Dichloromethane (CH₂Cl₂)
- 10% Sodium Carbonate (Na₂CO₃) solution
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Ice

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Salt-ice bath

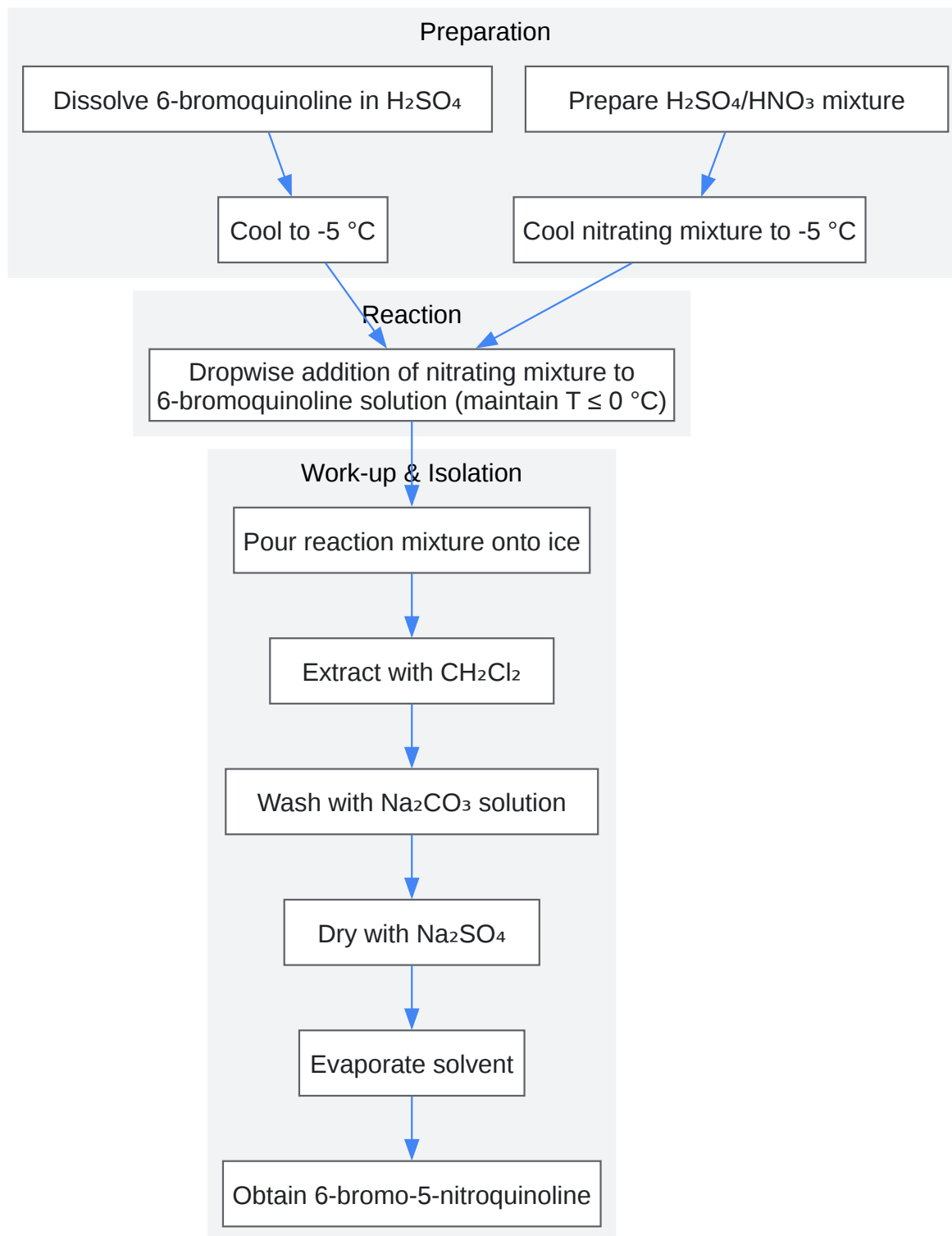
- Pasteur pipette
- Separatory funnel
- Standard glassware for extraction and drying
- Rotary evaporator

Procedure:

- Preparation of the **6-Bromoquinoline** Solution:
 - In a round-bottom flask, dissolve **6-bromoquinoline** (0.190 g, 0.932 mmol) in 4 mL of concentrated sulfuric acid.
 - Cool the solution to -5 °C using a salt-ice bath while stirring.
- Preparation of the Nitrating Mixture:
 - In a separate flask, carefully prepare a mixture of 1.5 mL of concentrated sulfuric acid and 1.5 mL of concentrated nitric acid.
 - Cool this acid mixture to -5 °C in a salt-ice bath.
- Nitration Reaction:
 - While vigorously stirring the **6-bromoquinoline** solution, add the cold nitrating mixture dropwise using a Pasteur pipette over a period of one hour.
 - Crucially, maintain the internal temperature of the reaction mixture at or below 0 °C throughout the addition.
- Reaction Quenching and Work-up:
 - After the addition is complete, continue stirring the reaction mixture at 0 °C until the reaction is complete (monitoring by TLC is recommended).
 - Carefully pour the reaction mixture onto crushed ice.

- Once the ice has melted, extract the mixture with dichloromethane (5 x 5 mL).
- Combine the organic layers and wash with a 10% sodium carbonate solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Product Isolation:
 - Filter off the drying agent.
 - Remove the solvent under reduced pressure to yield the crude product. The product is often obtained in a quantitative yield (approximately 0.23 g) as a yellow solid and may not require further purification.^[2]

Experimental Workflow



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Caption: Step-by-step workflow for the synthesis of 6-bromo-5-nitroquinoline.

Safety Precautions

- Handle concentrated sulfuric acid and nitric acid with extreme care in a well-ventilated fume hood. These reagents are highly corrosive and strong oxidizing agents.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- The nitration reaction is exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of undesired byproducts.
- The quenching of the reaction mixture with ice should be performed slowly and cautiously.

Conclusion

This protocol provides a detailed and reproducible method for the synthesis of 6-bromo-5-nitroquinoline. The procedure is high-yielding and straightforward, making it suitable for laboratory-scale preparations. The resulting product is a valuable intermediate for the synthesis of various substituted quinolines with potential applications in drug discovery and development.

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